molecular formula C15H20N2 B14585952 2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole CAS No. 61467-31-0

2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole

Cat. No.: B14585952
CAS No.: 61467-31-0
M. Wt: 228.33 g/mol
InChI Key: ZAEUBCDJIHGXAU-UHFFFAOYSA-N
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Description

2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system combining pyrimidine and indole structures, with four methyl groups attached at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]quinoline
  • 2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]benzimidazole

Uniqueness

2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole is unique due to its specific ring structure and the presence of four methyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

61467-31-0

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

2,3,5,7-tetramethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole

InChI

InChI=1S/C15H20N2/c1-10-5-6-14-13(7-10)12(3)15-8-11(2)16(4)9-17(14)15/h5-7,11H,8-9H2,1-4H3

InChI Key

ZAEUBCDJIHGXAU-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C3=C(N2CN1C)C=CC(=C3)C)C

Origin of Product

United States

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